Methyl(tetraphenyl)-lambda~5~-stibane
Description
Methyl(tetraphenyl)-λ⁵-stibane (CAS: 33756-93-3) is a pentavalent antimony (Sb(V)) compound with a methyl group and four phenyl substituents arranged in a trigonal bipyramidal geometry. The λ⁵ notation denotes its hypervalent bonding configuration, where the antimony center forms five covalent bonds. This compound is part of the broader class of organoantimony(V) derivatives, which are notable for their applications in catalysis, materials science, and biological studies . Its unique substitution pattern—combining a methyl group with bulky phenyl ligands—confers distinct steric and electronic properties, distinguishing it from simpler trisubstituted or dihalide Sb(V) analogs.
Properties
CAS No. |
33756-93-3 |
|---|---|
Molecular Formula |
C25H23Sb |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
methyl(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3; |
InChI Key |
PKLBUPPPAQLXIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural and functional differences between Methyl(tetraphenyl)-λ⁵-stibane and related Sb(V) compounds:
Key Observations :
- The methyl group may introduce minor electronic effects, though phenyl substituents dominate the electronic environment.
- Geometry : All Sb(V) compounds adopt trigonal bipyramidal or distorted geometries. However, intramolecular coordination (e.g., Sb–N interactions in Sb(III) compounds) is less common in Sb(V) derivatives due to filled valence orbitals .
Reactivity Trends :
- Electrophilicity: Triphenylantimony dichloride (SbPh₃Cl₂) is more electrophilic due to chloride ligands, enabling participation in halogen-exchange reactions.
- Catalytic Potential: Triphenylantimony diacetate’s acetate groups facilitate ligand exchange, making it useful in oxidation catalysis. Methyl(tetraphenyl)-λ⁵-stibane’s bulky structure could favor sterically demanding reactions .
Research Findings and Data
Stability and Thermal Properties
- Thermal Decomposition : Triphenylantimony diacetate decomposes at ~200°C, releasing acetic acid. Methyl(tetraphenyl)-λ⁵-stibane’s higher phenyl content likely increases decomposition temperatures (>250°C) due to aromatic stabilization .
- Solubility : Bulky phenyl groups render Methyl(tetraphenyl)-λ⁵-stibane poorly soluble in polar solvents, contrasting with the moderate solubility of SbPh₃(OAc)₂ in acetone or THF .
Spectroscopic and Crystallographic Data
- Bond Lengths : In SbPh₃Cl₂, Sb–C bonds average 2.10–2.15 Å, while Sb–Cl bonds are ~2.40 Å . Methyl(tetraphenyl)-λ⁵-stibane’s Sb–C(Ph) bonds are expected to be shorter (~2.05–2.10 Å) due to reduced electron withdrawal compared to chloride ligands.
- Crystal Packing : Triphenylantimony derivatives often exhibit π-stacking interactions between phenyl rings, a feature likely shared by Methyl(tetraphenyl)-λ⁵-stibane .
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